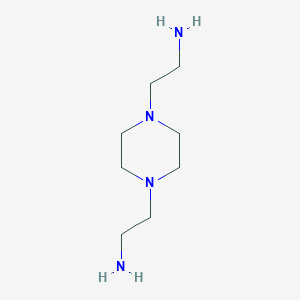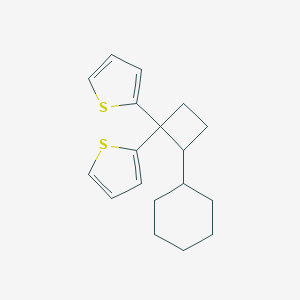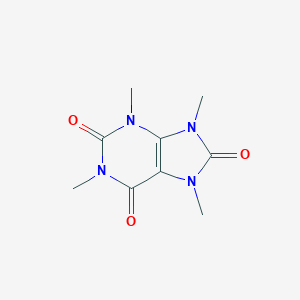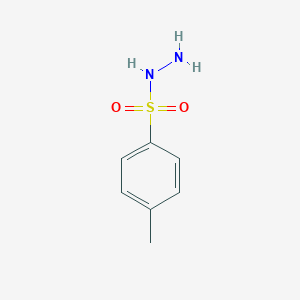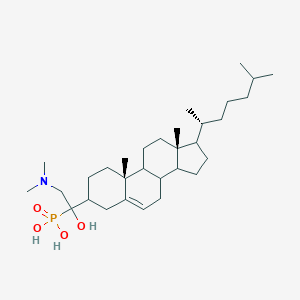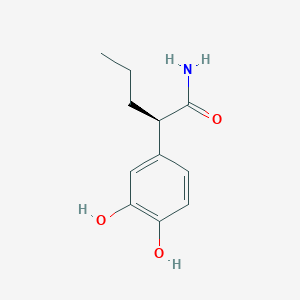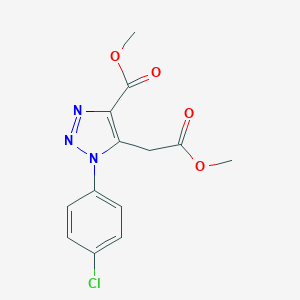
methyl 1-(4-chlorophenyl)-5-(2-methoxy-2-oxoethyl)-1H-1,2,3-triazole-4-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 1-(4-chlorophenyl)-5-(2-methoxy-2-oxoethyl)-1H-1,2,3-triazole-4-carboxylate, also known as Methyl 1-(4-chlorophenyl)-5-(2-methoxy-2-oxoethyl)-1H-1,2,3-triazole-4-carboxylate, is a useful research compound. Its molecular formula is C13H12ClN3O4 and its molecular weight is 309.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality methyl 1-(4-chlorophenyl)-5-(2-methoxy-2-oxoethyl)-1H-1,2,3-triazole-4-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about methyl 1-(4-chlorophenyl)-5-(2-methoxy-2-oxoethyl)-1H-1,2,3-triazole-4-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Novel Triazole Derivatives: Synthesis and Applications
Triazole derivatives, including 1H-1,2,3-, 2H-1,2,3-, 1H-1,2,4-, and 4H-1,2,4-triazoles, have attracted significant attention due to their diverse biological activities. They have been explored for anti-inflammatory, antiplatelet, antimicrobial, antimycobacterial, antitumoral, and antiviral properties. Recent patents have focused on the development of new chemical entities and pharmaceuticals involving these compounds. The synthesis of triazole derivatives raises important considerations for green chemistry, sustainability, and the need for new prototypes to address emerging diseases and drug-resistant bacteria (Ferreira et al., 2013).
Biological Features of 1,2,4-Triazole Derivatives
1,2,4-Triazole derivatives demonstrate significant antimicrobial, antifungal, antioxidant, anti-inflammatory, and antiviral activities. The synthesis and pharmacological evaluation of these compounds have been a promising direction in scientific research. The review of literature sources has revealed the potential of 1,2,4-triazoles in addressing a broad spectrum of biological targets, highlighting their importance in modern organic synthesis (Ohloblina, 2022).
Synthesis and Physico-chemical Properties
The synthesis and study of physico-chemical properties of 1,2,4-triazole derivatives have been extensively researched. These compounds are of interest not only in pharmaceutical and medical fields but also in engineering, metallurgy, and agriculture due to their wide range of applications, including as corrosion inhibitors and pest control agents. The research highlights the ongoing interest in developing new molecules of substituted 1,2,4-triazoles, indicating their low toxicity and diverse utility (Parchenko, 2019).
Synthetic Routes for 1,2,3-Triazoles
The synthesis of 1,2,3-triazoles, facilitated by Huisgen 1,3-dipolar cycloaddition, is crucial for creating biologically active compounds. The copper(I) catalyzed azide-alkyne cycloaddition is a key reaction for synthesizing 1,4-disubstituted 1,2,3-triazoles, highlighting the role of click chemistry in developing new therapeutic agents. This review emphasizes the versatility of 1,2,3-triazoles in drug discovery and their broad spectrum of biological activities (Kaushik et al., 2019).
Propiedades
IUPAC Name |
methyl 1-(4-chlorophenyl)-5-(2-methoxy-2-oxoethyl)triazole-4-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12ClN3O4/c1-20-11(18)7-10-12(13(19)21-2)15-16-17(10)9-5-3-8(14)4-6-9/h3-6H,7H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVQVKYBLTAVZLW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1=C(N=NN1C2=CC=C(C=C2)Cl)C(=O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClN3O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60385022 |
Source


|
| Record name | Methyl 1-(4-chlorophenyl)-5-(2-methoxy-2-oxoethyl)-1H-1,2,3-triazole-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60385022 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
309.70 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
methyl 1-(4-chlorophenyl)-5-(2-methoxy-2-oxoethyl)-1H-1,2,3-triazole-4-carboxylate | |
CAS RN |
114462-77-0 |
Source


|
| Record name | Methyl 1-(4-chlorophenyl)-5-(2-methoxy-2-oxoethyl)-1H-1,2,3-triazole-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60385022 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

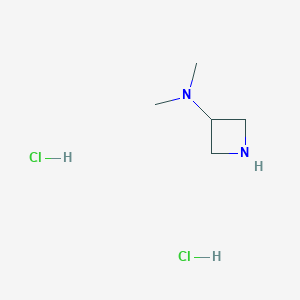
![Imidazo[1,2-a]pyridine-3-sulfonamide](/img/structure/B56571.png)


